molecular formula C11H17N3 B572963 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1211516-37-8

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B572963
CAS RN: 1211516-37-8
M. Wt: 191.278
InChI Key: TXNXUFABOGCLLO-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitumor, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines undergo various chemical reactions. For example, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Synthesis Methods

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves the fusion of two pyrimidine rings. Researchers have explored various synthetic routes to access this compound, including cyclization reactions and coupling strategies . Understanding these methods is crucial for designing efficient and scalable syntheses.

Biological Significance

a. Antitumor Properties: Studies have investigated the antitumor effects of pyrimido[4,5-d]pyrimidines. For instance, piritrexim , a related compound, inhibits dihydrofolate reductase (DHFR) and shows promise against carcinosarcoma in animal models . Further exploration of the antitumor potential of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is warranted.

b. Src-Family Tyrosine Kinase Inhibition: Analogous compounds have demonstrated selective inhibition of Src-family tyrosine kinases. These kinases play essential roles in cell signaling and cancer progression. The compound’s ATP-competitive nature and selectivity for specific kinase mutants make it a valuable tool for understanding cellular processes .

Unexpected Synthetic Routes

Researchers have uncovered unexpected synthetic pathways during the preparation of pyrimido[4,5-d]pyrimidines. These serendipitous discoveries often lead to novel compounds with unique properties. Investigating the mechanisms behind these unexpected routes can inspire innovative synthetic strategies .

Materials Science

The unique bicyclic structure of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine could inspire novel materials. Researchers may explore its use as a building block for functional materials, such as sensors, catalysts, or polymers.

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines involve the development of new selective, effective, and safe anticancer agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-11(2,3)10-13-7-8-6-12-5-4-9(8)14-10/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNXUFABOGCLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717164
Record name 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

1211516-37-8
Record name 2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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